2-(Quinazolin-4-ylamino)ethyl benzoate 2-(Quinazolin-4-ylamino)ethyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893851
InChI: InChI=1S/C17H15N3O2/c21-17(13-6-2-1-3-7-13)22-11-10-18-16-14-8-4-5-9-15(14)19-12-20-16/h1-9,12H,10-11H2,(H,18,19,20)
SMILES:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

2-(Quinazolin-4-ylamino)ethyl benzoate

CAS No.:

Cat. No.: VC15893851

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

2-(Quinazolin-4-ylamino)ethyl benzoate -

Specification

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name 2-(quinazolin-4-ylamino)ethyl benzoate
Standard InChI InChI=1S/C17H15N3O2/c21-17(13-6-2-1-3-7-13)22-11-10-18-16-14-8-4-5-9-15(14)19-12-20-16/h1-9,12H,10-11H2,(H,18,19,20)
Standard InChI Key SCPQVRVOUCFQNY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OCCNC2=NC=NC3=CC=CC=C32

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(Quinazolin-4-ylamino)ethyl benzoate features a quinazoline core fused to a benzene ring through an ethylamino-benzoate linkage. The quinazoline moiety contains two nitrogen atoms at positions 1 and 3, while the benzoate group esterifies the ethanolamine spacer (Fig. 1). X-ray crystallography data for analogous compounds, such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, reveal dihedral angles of ~87° between aromatic rings, suggesting potential conformational flexibility in related structures .

Table 1: Fundamental Properties

PropertyValueSource
CAS Registry Number389797-97-1
Molecular FormulaC₁₇H₁₅N₃O₂
Molecular Weight293.32 g/mol
Purity≥98%
Key Synonyms2-[(Quinazolin-4-yl)amino]ethyl benzoate

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit protocol for 2-(quinazolin-4-ylamino)ethyl benzoate is documented, its synthesis likely follows established methods for quinazoline-ester hybrids:

  • Quinazoline Core Formation: Anthranilic acid derivatives react with nitriles or isothiocyanates under reflux to form the quinazoline ring, as demonstrated in the synthesis of 2-mercapto-3-phenylquinazolin-4-one .

  • Esterification: Coupling 4-aminoquinazoline with ethyl bromoacetate introduces the ethylamino spacer, followed by benzoic acid esterification using acyl chlorides or DCC-mediated coupling .

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsIntermediateYield*
1Anthranilic acid, benzoyl chloride, Et₃N, ethanol, reflux4-Aminoquinazoline~70%
2Ethyl bromoacetate, K₂CO₃, DMF, 80°C2-(Quinazolin-4-ylamino)ethyl bromide~65%
3Benzoic acid, DCC, DMAP, CH₂Cl₂, rtTarget compound~60%
*Theoretical yields based on analogous reactions .

Physicochemical Characterization

Spectral Data

Although experimental spectra for 2-(quinazolin-4-ylamino)ethyl benzoate are unavailable, predictions derive from structurally related compounds:

  • IR: Expected peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=N quinazoline), and ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), ethylenic CH₂ (δ 3.8–4.2 ppm), and benzoate methyl (δ 1.2–1.4 ppm) .

Solubility and Stability

The compound is likely lipophilic (logP ~2.5) due to the aromatic quinazoline and benzoate groups, favoring solubility in DMSO or dichloromethane. Stability studies of similar esters suggest susceptibility to hydrolysis under acidic/basic conditions .

Industrial and Research Applications

Chemical Intermediate

Suppliers like MolCore market 2-(quinazolin-4-ylamino)ethyl benzoate for medicinal chemistry, particularly in fragment-based drug design . Its modular structure allows derivatization at the:

  • Quinazoline N1 and N3 positions

  • Benzoate aryl ring

  • Ethylamino linker

Patent Landscape

No patents specifically claim this compound, but WO2020157621A1 covers quinazoline esters as EGFR inhibitors, underscoring its therapeutic relevance .

Future Directions

Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • Target Identification: Screen against kinase panels (e.g., EGFR, VEGFR) and antimicrobial assays .

  • Formulation Studies: Assess nanoencapsulation for enhanced bioavailability.

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